molecular formula C10H13NS B1276604 4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 869472-59-3

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1276604
CAS No.: 869472-59-3
M. Wt: 179.28 g/mol
InChI Key: YLISNFNPLLPBMW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine are currently under investigation. It is used in proteomics research applications

Result of Action

The molecular and cellular effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine’s action are currently under study. As a compound used in proteomics research, it may have diverse effects on cellular function .

Biochemical Analysis

Biochemical Properties

4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It has been observed to interact with enzymes such as histamine H3 receptors, where it acts as an antagonist or inverse agonist . This interaction influences the secretion of neurotransmitters and histamine levels in the brain and periphery, thereby affecting various physiological processes.

Cellular Effects

The effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine H3 receptors can modulate intracellular signaling cascades, leading to changes in gene expression and metabolic activities . Additionally, this compound has been found to exhibit antibacterial activity, further highlighting its impact on cellular functions .

Molecular Mechanism

At the molecular level, 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, inhibiting or activating these receptors depending on the context . This binding alters the receptor’s conformation, leading to changes in downstream signaling pathways and gene expression. The compound’s antibacterial activity is also attributed to its ability to interfere with bacterial cell wall synthesis and other essential cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as modulation of neurotransmitter levels and antibacterial activity . At higher doses, it may induce toxic or adverse effects, including disruptions in cellular signaling and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to histamine metabolism and bacterial cell wall synthesis . The compound’s interactions with specific enzymes, such as histamine H3 receptors, play a crucial role in its metabolic effects .

Transport and Distribution

The transport and distribution of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biological activity, as it determines the concentration of the compound at target sites and its overall efficacy .

Subcellular Localization

4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for drug design, offering potential advantages in terms of binding affinity and selectivity for specific molecular targets .

Properties

IUPAC Name

4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-7(1)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLISNFNPLLPBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869472-59-3
Record name 4-cyclopropyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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